2-Iodo-6-nitrophenol
CAS No.: 13073-26-2
Cat. No.: VC21263915
Molecular Formula: C6H4INO3
Molecular Weight: 265.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13073-26-2 |
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Molecular Formula | C6H4INO3 |
Molecular Weight | 265.01 g/mol |
IUPAC Name | 2-iodo-6-nitrophenol |
Standard InChI | InChI=1S/C6H4INO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H |
Standard InChI Key | UGDVZTHIEZAYRU-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)I)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=C(C(=C1)I)O)[N+](=O)[O-] |
Introduction
Identifier Type | Value |
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CAS Number | 13073-26-2 |
Molecular Formula | C₆H₄INO₃ |
InChI | InChI=1S/C6H4INO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H |
InChI Key | UGDVZTHIEZAYRU-UHFFFAOYSA-N |
SMILES | O=N(=O)C=1C=CC=C(I)C1O |
European Community (EC) Number | 970-793-4 |
These identifiers ensure that the compound can be unambiguously recognized across different chemical databases and literature sources .
Synonyms and Alternative Names
The compound is known by several synonyms in the chemical literature and commercial contexts:
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2-Iodo-6-nitrophenol (most common name)
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Phenol, 2-iodo-6-nitro- (CAS name)
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2-iodo-6-nitro-phenol
These alternative names all refer to the same chemical entity, facilitating cross-referencing across different chemical databases and literature.
Chemical and Physical Properties
Molecular Structure
The molecular structure of 2-Iodo-6-nitrophenol features a benzene ring with three substituents arranged in a specific pattern. The hydroxyl group (-OH) is directly attached to the benzene ring, creating the phenol base structure. The iodine atom occupies position 2 (ortho to the hydroxyl group), while the nitro group (-NO₂) is located at position 6 (also ortho to the hydroxyl, but on the opposite side of the ring from the iodine) .
This particular arrangement of substituents creates unique electronic effects on the aromatic ring. The electron-withdrawing nature of both the nitro group and the iodine atom influences the electron density distribution across the molecule, affecting its chemical reactivity and physical properties .
Physicochemical Properties
Table 2.1 summarizes the key physicochemical properties of 2-Iodo-6-nitrophenol:
Property | Value |
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Molecular Weight | 265.01 g/mol |
Physical State | Yellow to orange solid |
Solubility | Moderate in organic solvents, limited in water |
Acidity | Enhanced compared to unsubstituted phenol |
Melting Point | Not specified in available data |
Boiling Point | Not specified in available data |
The molecular weight of 265.01 g/mol is consistent with the molecular formula C₆H₄INO₃, accounting for the atomic weights of all constituent atoms .
Electronic and Structural Features
The electronic properties of 2-Iodo-6-nitrophenol are significantly influenced by its substituent groups. The nitro group is strongly electron-withdrawing through both resonance and inductive effects, while the iodine atom is electron-withdrawing through inductive effects but can donate electrons through resonance. The hydroxyl group can donate electrons through resonance.
These electronic effects contribute to the compound's chemical behavior, particularly:
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Enhanced acidity of the phenolic hydroxyl group due to stabilization of the phenolate anion by the electron-withdrawing groups
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Altered reactivity patterns in the aromatic ring, affecting susceptibility to nucleophilic and electrophilic attacks
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Distinctive spectroscopic properties, which would be reflected in UV-Vis, IR, and NMR spectra
Chemical Reactivity
Acidic Properties
2-Iodo-6-nitrophenol exhibits notable acidic properties due to its ability to donate a proton from the hydroxyl group, classifying it as a weak acid. The presence of the electron-withdrawing nitro group significantly enhances the acidity of the hydroxyl group compared to unsubstituted phenol. This increase in acidity occurs because the electron-withdrawing groups stabilize the resulting phenolate anion by dispersing the negative charge through resonance and inductive effects .
The combined effect of both the nitro group and the iodine atom at the ortho positions creates a distinct electronic environment that further modifies the acidity compared to other substituted phenols. This enhanced acidity makes the compound more reactive in certain contexts, particularly in base-catalyzed reactions where deprotonation is a key step.
Redox Properties
The presence of the nitro group in 2-Iodo-6-nitrophenol suggests potential redox activity. Nitro groups can be reduced to amino groups under appropriate conditions, which could provide a synthetic pathway to related aminophenol derivatives. Additionally, the phenolic hydroxyl group can potentially undergo oxidation reactions, though the steric and electronic effects of the adjacent iodine might influence the course of such reactions.
Synthesis and Preparation
Purification Methods
Purification of 2-Iodo-6-nitrophenol likely involves standard techniques for aromatic compounds, including:
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Recrystallization from appropriate solvents
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Column chromatography using silica gel
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Extraction procedures to remove inorganic byproducts
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Potential vacuum distillation for larger-scale preparations
These purification methods would aim to achieve the commercially available purities of 95-97% as indicated in the product information .
Brand/Reference | Purity | Price Range | Estimated Delivery |
---|---|---|---|
IN-DA000UWG | 97% | 96.00-215.00 € | Mon 21 Apr 25 |
54-OR45114 | 97% | 101.00-448.00 € | Tue 22 Apr 25 |
10-F335587 | 95.0% | To inquire | Fri 02 May 25 |
3D-NAA07326 | Min. 95% | --- | Discontinued product |
This data indicates that the compound is readily available from multiple suppliers, though with varying delivery timeframes .
Quantity | Price |
---|---|
100 mg | 96.00 € |
250 mg | 127.00 € |
1 g | 215.00 € |
This pricing structure reflects the relatively specialized nature of the compound and the processing requirements to achieve high purity levels .
Analytical Characterization
Chromatographic Analysis
For identification and purity assessment, 2-Iodo-6-nitrophenol can be analyzed using various chromatographic techniques:
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High-Performance Liquid Chromatography (HPLC):
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Useful for purity determination and separation from potential impurities
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UV detection would be effective due to the aromatic structure and nitro group
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Thin-Layer Chromatography (TLC):
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Can be used for reaction monitoring and preliminary purity assessment
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Visualization could utilize UV light or appropriate staining reagents
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Gas Chromatography (GC):
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May require derivatization depending on the specific GC setup
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